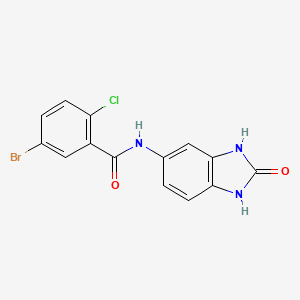
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as a sulfonamide compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that ensure its purity and effectiveness.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes or proteins involved in the inflammatory response, cancer cell proliferation, or bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Additionally, it has been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the research and development of N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One direction is the design and synthesis of new analogs with improved potency and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and obesity. Additionally, the development of new methods for the delivery of this compound to target tissues or cells could also be explored.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. The first step is the synthesis of 2-chloro-4-methylbenzenesulfonamide, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. This compound is then treated with thionyl chloride to form N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which is finally reacted with an amine such as diethylamine to obtain the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In the field of medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new drugs.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-4-5-11(10(13)6-7)16-19(17,18)12-8(2)14-15-9(12)3/h4-6,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWSFXDNZUFDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(NN=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
